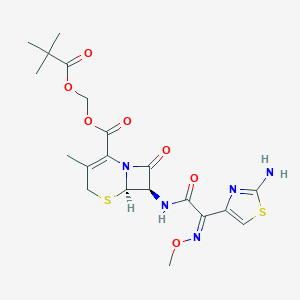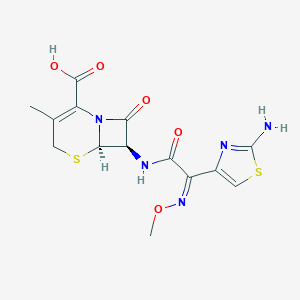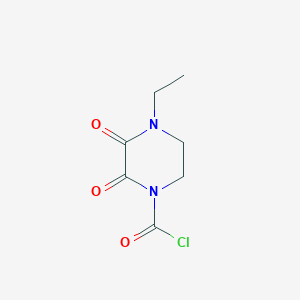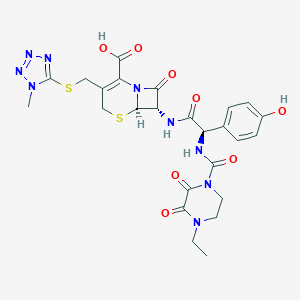
Cefteram pivoxil
Descripción general
Descripción
- Su nombre químico es ceftezole pivoxil , y su fórmula molecular es C22H37N9O7S2 con un peso molecular de 593.63 g/mol .
Tomiron: es un antibiótico cefalosporínico utilizado para tratar diversas infecciones bacterianas.
Mecanismo De Acción
- Tomiron inhibe la síntesis de la pared celular bacteriana al unirse a las proteínas de unión a penicilina (PBP).
- Muestra una fuerte actividad antibacteriana contra bacterias Gram-positivas y Gram-negativas, incluyendo Streptococcus, Escherichia coli y Klebsiella .
Análisis Bioquímico
Biochemical Properties
Cefteram Pivoxil is a prodrug ester of cefteram . It has been seen to express greater bactericidal predominantly against gram-negative bacteria . This compound has also induced IgE antibody immune responses during in vivo immunology studies . It interferes with penicillin-binding protein (PBP) activity involved in the final phase of peptidoglycan synthesis . PBPs are enzymes which catalyze a pentaglycine crosslink between alanine and lysine residues providing additional strength to the cell wall .
Cellular Effects
This compound inhibits the formation of peptidoglycan cross-links within bacterial cell walls by targeting penicillin-binding proteins or PBPs . Consequently, the bacterial cell wall becomes weak and cytolysis occurs . It has a potent antimicrobial effect against Streptococcus pneumoniae in a time-dependent manner at concentrations above the MIC .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis . It exerts its bactericidal activity by strongly binding to penicillin-binding protein (PBP) 3, 1A, and 1Bs . This binding interferes with the final phase of peptidoglycan synthesis, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
In a study, the pharmacokinetics and bioequivalence of this compound powder suspension and tablet formulations were compared in healthy Chinese adult male volunteers . The study found no adverse events reported during the study .
Dosage Effects in Animal Models
In a study, the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound were investigated in eighteen healthy dogs at three different dose levels . The study concluded that this compound has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae with a MIC ≤ 0.031–0.063 mg/L at approved doses in adults and children .
Metabolic Pathways
The metabolic pathways of this compound involve the cleavage of the ester bond after oral administration, releasing the active cefteram . This process is likely facilitated by esterases in the intestinal mucosa and/or liver .
Transport and Distribution
This compound is absorbed into the systemic circulation after oral administration . The absorption rate of this compound is enhanced by the presence of food, and it is recommended to administer the drug within 1 hour of a meal .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization. It is distributed throughout the body and works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .
Métodos De Preparación
- Tomiron puede sintetizarse a través de diversas rutas, pero un método común involucra la reacción de cefteram con pivoxil.
- Los métodos de producción industrial suelen implicar la fermentación a gran escala o la síntesis química.
Análisis De Reacciones Químicas
- Tomiron experimenta reacciones típicas de cefalosporinas, incluyendo oxidación , reducción y sustitución .
- Los reactivos comunes incluyen enzimas , catalizadores metálicos y condiciones ácidas/básicas .
- Los principales productos incluyen diversos derivados de cefteram.
Aplicaciones Científicas De Investigación
- En medicina , Tomiron se utiliza para tratar infecciones del tracto respiratorio, infecciones del tracto urinario y más.
- En la industria , desempeña un papel en la fabricación farmacéutica.
Comparación Con Compuestos Similares
- La singularidad de Tomiron radica en su espectro de actividad específico y su estabilidad frente a cepas productoras de β-lactamasa.
- Compuestos similares incluyen otras cefalosporinas como ceftezole, cefteram y cefixime.
Propiedades
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAXIPXULMHAI-JLGRZTKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316612 | |
| Record name | Cefteram pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82547-81-7 | |
| Record name | Cefteram pivoxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefteram pivoxil [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefteram pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFTERAM PIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OD86RT58C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefteram, the active metabolite of cefteram pivoxil, exert its antibacterial effect?
A1: Cefteram inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan cross-linking. This disruption weakens the cell wall, leading to bacterial lysis and death.
Q2: What is the structural difference between this compound and its active form, cefteram?
A2: this compound is a prodrug, meaning it is inactive until metabolized in the body. It contains a pivaloyloxymethyl group esterified to the cefteram molecule. This modification improves oral absorption. Upon absorption, esterases in the intestinal wall hydrolyze this compound, releasing the active cefteram.
Q3: Does food intake affect the bioavailability of this compound?
A3: Yes, food intake has been shown to influence the bioavailability of this compound. [] Specifically, the amount of cefteram excreted in urine was lower in a non-fasted group compared to a fasted group, suggesting increased bioavailability with food. []
Q4: Are there any analytical methods available to measure the concentration of cefteram in biological samples?
A4: Yes, several analytical methods have been developed and validated for the quantification of cefteram in biological samples. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. [, ]
Q5: What is the relationship between this compound dosage and serum concentration?
A5: Studies in children have demonstrated that peak serum concentrations of cefteram are dose-dependent after oral administration of this compound. [, ] Higher doses generally result in higher peak concentrations.
Q6: What are the main mechanisms of bacterial resistance to cefteram?
A6: Resistance to cefteram can arise from various mechanisms, including:
Q7: What is the impact of food intake on the penetration of this compound into oral tissues?
A7: Studies in rabbits have shown that food intake can influence the penetration of this compound into various oral tissues, including the tongue, gingiva, and salivary glands. [] Notably, higher peak levels of cefteram were observed in the fed group compared to the fasting group, suggesting improved drug delivery to oral tissues with food intake.
Q8: Has this compound been associated with any adverse effects?
A8: While generally well-tolerated, this compound has been associated with some adverse effects, including gastrointestinal disturbances like diarrhea and nausea. [, , ] In rare instances, it can also cause allergic reactions and other side effects.
Q9: Can this compound cause Clostridium difficile-associated colitis?
A9: Although rare, a case report documented Clostridium difficile toxin-positive colitis with ischemic changes in a patient taking this compound. [] This highlights the importance of considering Clostridium difficile infection in patients with diarrhea after antibiotic treatment.
Q10: Are there any reported cases of occupational asthma associated with this compound?
A10: Yes, there have been documented cases of occupational asthma and IgE sensitization in workers exposed to this compound during pharmaceutical manufacturing. [] This highlights the potential occupational hazard for individuals handling this compound.
Q11: What formulations of this compound are currently available?
A11: this compound is available in oral formulations, including tablets and granules. [, ] The development of new formulations, such as liposomal formulations, is underway to enhance drug delivery and therapeutic efficacy. []
Q12: What are the potential benefits of developing a liposomal formulation of this compound?
A12: A liposomal formulation of this compound could potentially improve drug delivery to specific target sites, enhance drug stability, and reduce toxicity compared to conventional formulations. [] This approach could be beneficial for treating infections in challenging anatomical locations or those caused by resistant bacteria.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)









